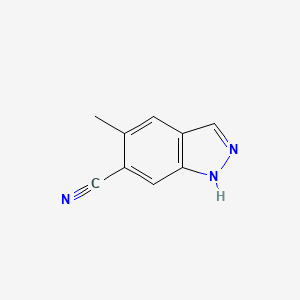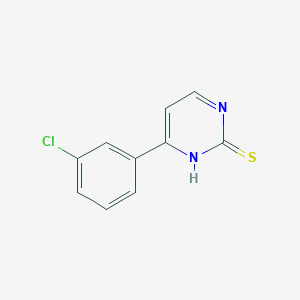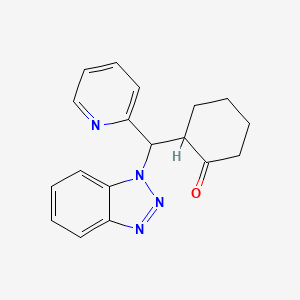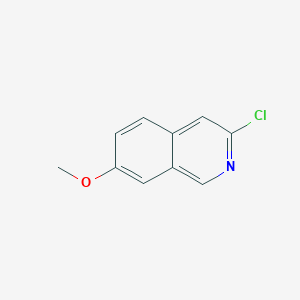
3-Chloro-7-methoxyisoquinoline
Vue d'ensemble
Description
3-Chloro-7-methoxyisoquinoline is a chemical compound with the molecular formula C10H8ClNO . It has a molecular weight of 193.63 . The compound is a white solid .
Synthesis Analysis
The synthesis of 3-Chloro-7-methoxyisoquinoline can be achieved from 1,3-Dichloro-7-methoxyisoquinoline . The reaction involves a stirred solution of 1,3-Dichloro-7-methoxyisoquinoline in acetic acid and hydriodic acid, to which red phosphorus is added at ambient temperature. The resulting mixture is stirred for 4 hours at 100 °C .Molecular Structure Analysis
The InChI code for 3-Chloro-7-methoxyisoquinoline is 1S/C10H8ClNO/c1-13-9-3-2-7-5-10 (11)12-6-8 (7)4-9/h2-6H,1H3 .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 333.0±22.0 °C and a predicted density of 1.267±0.06 g/cm3 . It is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Research has demonstrated the versatility of isoquinoline derivatives in synthesizing a wide array of heterocyclic compounds. For instance, the synthesis of 6-methoxyisoquinoline-5-carbonitrile, a critical intermediate for drugs and dyes, showcases the potential of utilizing isoquinoline derivatives in complex chemical syntheses (Zhou Xin-rui, 2005). Similarly, microwave and conventional methods have been employed to synthesize thiazolidinone derivatives from chloro-methoxyquinoline compounds, highlighting their antimicrobial potential (P. Rana, B. Mistry, K. R. Desai, 2008).
Biological Activities
Isoquinoline derivatives have also been investigated for their biological activities. For example, certain compounds have been evaluated for their antimicrobial properties against various microorganisms, showing promise in the development of new antimicrobial agents. This underscores the potential of chloro-methoxyisoquinoline derivatives in contributing to the discovery of new therapeutic options (P. Rana, B. Mistry, K. R. Desai, 2008).
Chemical Sensors
Additionally, isoquinoline derivatives have been utilized in the development of chemical sensors. For instance, a study described the use of a 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 as a chemosensor for cadmium, offering a tool for detecting Cd2+ ions selectively over other metal ions, which is critical for environmental monitoring and food safety (L. Prodi et al., 2001).
Safety And Hazards
The safety information for 3-Chloro-7-methoxyisoquinoline indicates that it has the GHS07 hazard classification . The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .
Relevant Papers The search results do not provide specific peer-reviewed papers related to 3-Chloro-7-methoxyisoquinoline .
Propriétés
IUPAC Name |
3-chloro-7-methoxyisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-9-3-2-7-5-10(11)12-6-8(7)4-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIINAUXTZQCUEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CN=C(C=C2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90698910 | |
| Record name | 3-Chloro-7-methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90698910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-7-methoxyisoquinoline | |
CAS RN |
82117-21-3 | |
| Record name | 3-Chloro-7-methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90698910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-7-methoxyisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{1-[2-(5-Chlorothiophen-2-yl)-2-oxoethyl]cyclohexyl}acetic acid](/img/structure/B1455227.png)
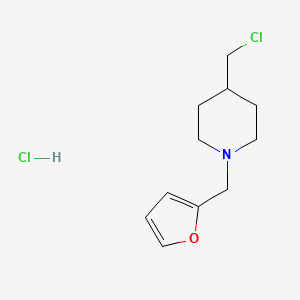
![1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)-piperidin-4-amine hydrochloride](/img/structure/B1455230.png)
![Methyl 7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1455231.png)

![3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1455235.png)
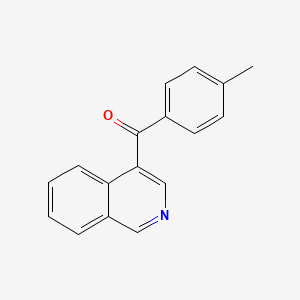
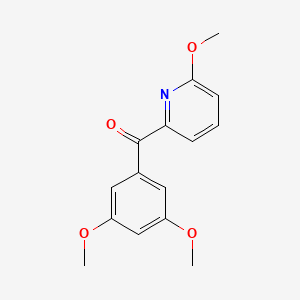

![(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B1455241.png)
